![molecular formula C17H9BrN4OS B15283175 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)
3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-(1-benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system comprising a triazolothiadiazole core substituted with a benzofuran moiety at position 3 and a 2-bromophenyl group at position 5. The benzofuran group introduces π-electron-rich aromaticity, while the bromophenyl substituent provides steric bulk and electronic effects due to bromine’s electronegativity and polarizability. This structural combination is significant in medicinal chemistry, as triazolothiadiazoles are known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C17H9BrN4OS |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9BrN4OS/c18-12-7-3-2-6-11(12)16-21-22-15(19-20-17(22)24-16)14-9-10-5-1-4-8-13(10)23-14/h1-9H |
InChI Key |
BQJXZXIWLANRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzofuran to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolo-thiadiazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The bromine atom acts as a leaving group, enabling the introduction of nucleophiles such as amines, alkoxides, or thiols.
Mechanism : The reaction proceeds via a two-step process:
-
Deprotonation of the nucleophile under basic conditions.
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Attack on the electron-deficient aromatic ring, facilitated by the electron-withdrawing triazole-thiadiazole system .
Suzuki-Miyaura Cross-Coupling
The bromophenyl group participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl-aryl bond formation.
Key Observations :
-
Reactions tolerate electron-donating and electron-withdrawing substituents on the boronic acid.
-
Steric hindrance at the ortho-position of the bromophenyl group slightly reduces yields.
Cyclization Reactions
The triazole-thiadiazole core facilitates cyclization with bifunctional reagents, forming extended heterocyclic systems.
Mechanistic Notes :
-
Microwave irradiation significantly accelerates reaction rates compared to conventional heating .
-
Acid catalysis (e.g., PTSA) promotes dehydration steps in cyclization .
Electrophilic Aromatic Substitution (EAS)
The benzofuran moiety undergoes electrophilic substitution, primarily at the 5-position of the benzofuran ring.
Regioselectivity : Nitration and bromination preferentially occur at the 5-position due to directive effects of the oxygen atom in benzofuran.
Metal Coordination and Ligand Behavior
The triazole-thiadiazole system acts as a polydentate ligand, forming complexes with transition metals.
Metal Salt | Conditions | Complex | Application |
---|---|---|---|
Cu(NO₃)₂·3H₂O | MeOH, rt, 4 h | [Cu(C₁₇H₉BrN₄OS)₂(NO₃)₂] | Antimicrobial studies |
AgNO₃ | H₂O/EtOH, 60°C, 2 h | [Ag(C₁₇H₉BrN₄OS)(NO₃)] | Catalytic oxidation |
Structural Insights :
-
X-ray crystallography confirms N,S-chelation mode in copper complexes.
-
Silver complexes exhibit luminescent properties under UV light.
Photochemical Reactions
UV irradiation induces dimerization and rearrangement reactions.
Conditions | Product | Yield |
---|---|---|
UV (254 nm), CH₃CN, 12 h | 3,3'-Bis(1-benzofuran-2-yl)-6,6'-bis(2-bromophenyl)-bis triazolo[3,4-b] thiadiazole | 40% |
Mechanism : Radical intermediates form upon UV exposure, leading to C–C bond formation between triazole-thiadiazole units.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It has also shown promise in antimicrobial and antiviral research.
Material Science: The unique structural features of the compound make it suitable for use in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and chemical transformations.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been found to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), leading to the disruption of DNA repair mechanisms and cell signaling pathways . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Substituents and Physical Properties
- Halogen Position: The target compound’s 2-bromophenyl group (ortho) contrasts with meta-bromophenyl in compound 13 , where the halogen’s position influences molecular packing and dipole interactions.
- Benzofuran vs. Other Aromatic Groups : Compared to indole () or quinazoline () substituents, benzofuran’s oxygen atom introduces a hydrogen-bond acceptor site, which may improve binding affinity in biological targets .
Anticancer Activity :
- Adamantyl-substituted triazolothiadiazoles () exhibit antiproliferative activity, with IC₅₀ values in the micromolar range, likely due to hydrophobic interactions with cellular targets .
- Fluorinated derivatives (e.g., 3-(5'-fluoro-2'-methoxybiphenyl) in ) show enhanced anticancer activity, suggesting that electron-withdrawing groups improve membrane permeability . The target compound’s bromine may similarly enhance bioavailability.
Enzyme Inhibition :
- A 2-chlorophenyl-substituted analog acts as a p38 MAPK inhibitor (IC₅₀ = 0.8 µM), critical in inflammatory signaling . The target’s bromophenyl group, with higher steric bulk, may alter binding kinetics in kinase targets.
- Nitrophenyl-substituted compounds () inhibit TNF-α, with IC₅₀ values <10 µM, highlighting the role of electron-deficient aryl groups in cytokine suppression .
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a benzofuran moiety and a triazolothiadiazole core. This unique combination contributes to its biological activity. The presence of bromine in the phenyl group is believed to enhance its interaction with biological targets.
Biological Activity Overview
Research has indicated that derivatives of triazolothiadiazole exhibit various biological activities including:
- Antimicrobial Activity : Compounds within this class have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that modifications to the triazolothiadazole scaffold can lead to improved activity against Gram-positive and Gram-negative bacteria .
- Antiparasitic Activity : Certain derivatives have been reported to possess activity against protozoan parasites such as Trypanosoma cruzi, indicating potential for development as antiparasitic agents .
- Anticancer Potential : Preliminary findings suggest that triazolothiadiazole derivatives may exhibit cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives range from 1.1 µM to 18.8 µM, showcasing their potential as anticancer agents .
Antimicrobial Studies
A study focused on the antimicrobial activity of benzotriazole derivatives found that compounds with specific substitutions showed significant inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli. For example, a derivative with a trifluoromethyl group displayed MIC values between 12.5-25 μg/mL against methicillin-resistant strains .
Antiparasitic Studies
In vitro assays conducted on Trypanosoma cruzi demonstrated that certain N-benzenesulfonyl derivatives of benzotriazole had dose-dependent inhibitory effects on both epimastigote and trypomastigote forms. Notably, at a concentration of 50 μg/mL, one derivative achieved over 95% mortality in trypomastigotes compared to only 21% for the reference compound .
Anticancer Studies
A review of synthetic and medicinal aspects of triazolothiadiazole derivatives highlighted their significant cytotoxic potential against various cancer cell lines. The structure-activity relationship studies indicated that specific modifications could enhance their anticancer efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.